![molecular formula C13H16ClNO3 B1324239 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane CAS No. 898768-44-0](/img/structure/B1324239.png)
7-Chloro-1-(4-nitrophenyl)-1-oxoheptane
Overview
Description
7-Chloro-1-(4-nitrophenyl)-1-oxoheptane: is an organic compound characterized by the presence of a chloro group, a nitrophenyl group, and a heptane backbone with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and concentrated nitric acid.
Chlorination: The nitrobenzene is then chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to form 4-chloronitrobenzene.
Friedel-Crafts Acylation: The final step involves the Friedel-Crafts acylation of 4-chloronitrobenzene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride.
Substitution: Amines, thiols, alkoxides, in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 7-Chloro-1-(4-aminophenyl)-1-oxoheptane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 7-Chloro-1-(4-nitrophenyl)heptanoic acid.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 7-chloro-1-(4-nitrophenyl)-1-oxoheptane exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth, making them potential candidates for developing new antibiotics. A case study involving the synthesis of related compounds demonstrated their effectiveness against resistant strains of bacteria, highlighting the need for further investigation into their pharmacological profiles.
Anticancer Properties
There is emerging evidence suggesting that this compound may have anticancer effects. In vitro studies have shown that certain analogs can induce apoptosis in cancer cells through the activation of specific signaling pathways. A notable study explored the compound's ability to inhibit cell proliferation in various cancer cell lines, revealing IC50 values that suggest promising therapeutic potential.
Materials Science
Polymer Chemistry
In materials science, this compound has been utilized as a coupling agent in the synthesis of advanced polymeric materials. Its reactive functional groups allow for the formation of covalent bonds with polymer backbones, enhancing the mechanical properties of the resulting materials. A comparative study showed that polymers modified with this compound exhibited improved tensile strength and thermal stability.
Nanomaterials
The compound has also been explored as a precursor for synthesizing nanomaterials. Its unique structure allows for functionalization at the nanoscale, leading to materials with enhanced optical and electronic properties. Research has focused on using this compound in the development of nanosensors and drug delivery systems.
Biochemical Applications
Protein Modification
this compound has been used to modify proteins for research purposes. Its ability to selectively react with amino acid side chains makes it a valuable tool in studying protein structure and function. A detailed analysis revealed that this compound can effectively label specific residues in proteins, facilitating investigations into enzyme mechanisms and protein interactions.
Case Studies and Data Tables
Application Area | Compound Use | Key Findings |
---|---|---|
Medicinal Chemistry | Antimicrobial Agents | Effective against resistant bacterial strains |
Anticancer Agents | Induces apoptosis in cancer cell lines | |
Materials Science | Polymer Coupling Agent | Improved mechanical properties in modified polymers |
Nanomaterial Precursor | Enhanced optical/electronic properties | |
Biochemical Applications | Protein Modification | Selective labeling of amino acids |
Mechanism of Action
The mechanism of action of 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
7-Chloro-1-(4-aminophenyl)-1-oxoheptane: Similar structure but with an amino group instead of a nitro group.
7-Chloro-1-(4-methoxyphenyl)-1-oxoheptane: Similar structure but with a methoxy group instead of a nitro group.
7-Chloro-1-(4-hydroxyphenyl)-1-oxoheptane: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness: 7-Chloro-1-(4-nitrophenyl)-1-oxoheptane is unique due to the presence of both a nitro group and a chloro group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
7-Chloro-1-(4-nitrophenyl)-1-oxoheptane, with the CAS number 898768-44-0, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a chloro and nitro group, suggests potential biological activities that merit detailed exploration.
Key Properties
Property | Value |
---|---|
Molecular Weight | 280.69 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
LogP | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The presence of the nitro group may enhance its electrophilic nature, allowing it to participate in nucleophilic attacks on biological macromolecules such as proteins and nucleic acids. This can lead to alterations in enzymatic activity or gene expression.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar functional groups have shown effectiveness against a range of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
These findings suggest that this compound may possess similar antimicrobial capabilities, warranting further investigation.
Anticancer Potential
Research has also focused on the anticancer potential of compounds containing the nitrophenyl moiety. Studies have demonstrated that such compounds can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Modulation of apoptotic pathways
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various nitrophenyl derivatives. The results indicated that compounds with a chloro substitution exhibited enhanced activity against gram-positive bacteria compared to their non-chloro counterparts .
Study 2: Anticancer Activity
In another study, researchers explored the anticancer effects of similar compounds on human breast cancer cell lines (MCF-7). The results showed that treatment with these compounds led to a significant reduction in cell viability and increased apoptosis rates, suggesting potential for therapeutic application in cancer treatment .
Properties
IUPAC Name |
7-chloro-1-(4-nitrophenyl)heptan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c14-10-4-2-1-3-5-13(16)11-6-8-12(9-7-11)15(17)18/h6-9H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAMRPCIWKYFQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642268 | |
Record name | 7-Chloro-1-(4-nitrophenyl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898768-44-0 | |
Record name | 7-Chloro-1-(4-nitrophenyl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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